molecular formula C12H22O2 B3060634 1-(1-Hydroxycyclohexyl)-3,3-dimethylbutan-2-one CAS No. 59671-45-3

1-(1-Hydroxycyclohexyl)-3,3-dimethylbutan-2-one

Cat. No.: B3060634
CAS No.: 59671-45-3
M. Wt: 198.3 g/mol
InChI Key: QPRRZURRQSJTQR-UHFFFAOYSA-N
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Description

1-(1-Hydroxycyclohexyl)-3,3-dimethylbutan-2-one is an organic compound with the molecular formula C13H22O2. It is a derivative of cyclohexane and is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Hydroxycyclohexyl)-3,3-dimethylbutan-2-one typically involves multiple steps. One common method includes the following steps:

    Reduction: The starting material undergoes a reduction reaction.

    Acylation: The reduced product is then acylated.

    Friedel-Crafts Reaction: This step involves a Friedel-Crafts acylation reaction.

    Chlorination Reaction: The product from the Friedel-Crafts reaction is chlorinated.

    Basic Fluxing Reaction: The chlorinated product undergoes a basic fluxing reaction.

    Purification: The final product is purified to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for higher yields and purity. The process includes the use of Grignard reagents, hydrolysis, and catalytic reactions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(1-Hydroxycyclohexyl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: It can undergo substitution reactions, particularly with halogens.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Hydroxycyclohexyl)-3,3-dimethylbutan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Hydroxycyclohexyl)-3,3-dimethylbutan-2-one involves its ability to mediate hydride transfer reactions. Under strongly basic conditions, such as those provided by sodium tert-butoxide, the compound facilitates oxidation reactions at room temperature. This environment enhances the efficiency of the compound, ensuring that a range of functional groups remains intact throughout the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Hydroxycyclohexyl)-3,3-dimethylbutan-2-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions while maintaining stability. Its ability to act as a photoinitiator and its applications in UV-curable technologies set it apart from other similar compounds .

Properties

IUPAC Name

1-(1-hydroxycyclohexyl)-3,3-dimethylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-11(2,3)10(13)9-12(14)7-5-4-6-8-12/h14H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRRZURRQSJTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC1(CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407330
Record name 1-(1-hydroxycyclohexyl)-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59671-45-3
Record name 1-(1-hydroxycyclohexyl)-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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